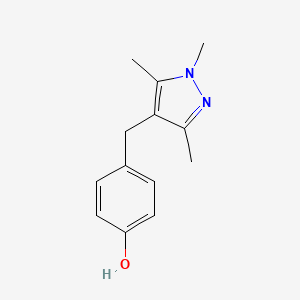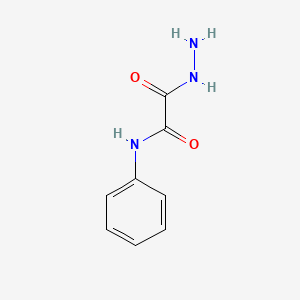
1-メチル-2-(3-メチルフェノキシ)-1H-インドール-3-カルバルデヒド
説明
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として潜在的な可能性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され、報告されています . これらの化合物は、インフルエンザAに対して阻害活性を示しました .
抗炎症活性
インドール誘導体は、抗炎症特性も持ち合わせています。 炎症を特徴とする状態の治療に使用できます .
抗がん活性
インドール誘導体は、抗がん活性を示すことが判明しています。 がん細胞の増殖と増殖を阻害することができ、がん治療の潜在的な候補となります .
抗HIV活性
一部のインドール誘導体は、抗HIV活性を示しています。 HIVウイルスの複製を阻害することができ、HIV/AIDSの治療に役立つ可能性があります .
抗酸化活性
インドール誘導体は、抗酸化物質として作用することができます。 体内から有害なフリーラジカルを中和することができ、さまざまな健康状態を予防するのに役立ちます .
抗菌活性
インドール誘導体は、抗菌活性を示すことが実証されています。 特定の細菌や真菌の増殖を阻害することができ、さまざまな感染症の治療に役立ちます .
抗結核活性
一部のインドール誘導体は、抗結核活性を持ち合わせています。 結核を引き起こす細菌である結核菌の増殖を阻害することができます .
抗糖尿病活性
インドール誘導体は、抗糖尿病特性も持ち合わせています。 血糖値を調節するのに役立ち、糖尿病患者にとって有益です .
結論として、「1-メチル-2-(3-メチルフェノキシ)-1H-インドール-3-カルバルデヒド」は具体的には、広く研究されていない可能性がありますが、インドール誘導体は一般的に、科学研究や医学において幅広い潜在的な用途があります。 ウイルス感染症、炎症、がん、HIV/AIDS、酸化ストレス、細菌感染症、結核、糖尿病などのさまざまな病気や状態の治療に使用できます .
作用機序
- Benzophenone, indole, and benzimidazole moieties are important frameworks for innovative drug discovery . These scaffolds often interact with specific proteins or enzymes within cells.
- Without specific data on this compound, we can draw parallels from related structures. For instance, indoles have been associated with antiproliferative effects .
Target of Action
Mode of Action
将来の方向性
生化学分析
Biochemical Properties
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme’s active site, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde prevents the enzyme from performing its function, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of topoisomerase II . This leads to the activation of cell signaling pathways that promote cell death and inhibit cell proliferation. Furthermore, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. The primary mechanism involves the inhibition of topoisomerase II by binding to its active site . This binding prevents the enzyme from cleaving and rejoining DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can lead to sustained inhibition of topoisomerase II activity and persistent changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transport proteins and binding proteins may facilitate the compound’s movement within the cell and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde in the nucleus allows it to effectively modulate DNA replication and gene expression.
特性
IUPAC Name |
1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHYVGYLMKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203363 | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338416-84-5 | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


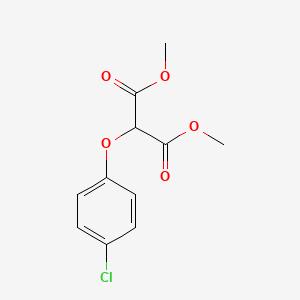
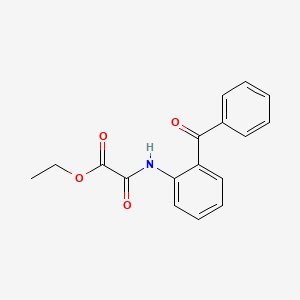
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)
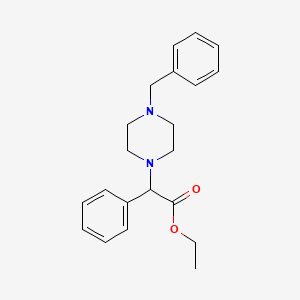




![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)
